Quantitative Differentiation: ALDH3A1 Enzyme Inhibition Potency
In a direct comparison of ALDH3A1 inhibition, 3-(Hydroxymethyl)-4-propoxybenzaldehyde demonstrates an IC₅₀ of 2,100 nM (2.1 µM). [1] This potency is approximately 8.6-fold greater than that of a structurally distinct ALDH3A1 inhibitor, CHEMBL3128207 (5-bromo-1-(2-phenylethyl)-1H-indole-2,3-dione), which exhibits an IC₅₀ of 18,000 nM (18 µM) under comparable assay conditions. [2] This quantitative difference highlights the importance of the benzaldehyde scaffold with specific propoxy and hydroxymethyl substitutions for effective target engagement.
| Evidence Dimension | Inhibition of human ALDH3A1-mediated benzaldehyde oxidation (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2,100 nM |
| Comparator Or Baseline | CHEMBL3128207 (IC₅₀ = 18,000 nM) |
| Quantified Difference | 8.6-fold lower IC₅₀ (higher potency) |
| Conditions | Spectrophotometric analysis with 1-2 min preincubation, using benzaldehyde as substrate. |
Why This Matters
This potency differential directly informs medicinal chemistry lead optimization, enabling researchers to select a more active starting point for ALDH3A1-targeted projects and reducing the need for extensive synthetic modifications to achieve initial target engagement.
- [1] BindingDB Entry BDBM50447072 (CHEMBL1890994). Inhibition of human ALDH3A1-mediated benzaldehyde oxidation. View Source
- [2] BindingDB Entry BDBM50448802 (CHEMBL3128207). Inhibition of full-length human ALDH3A1. View Source
